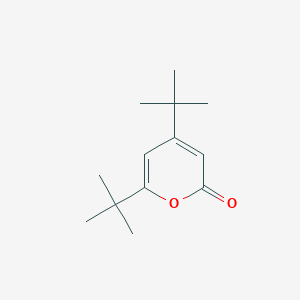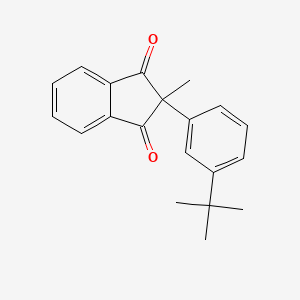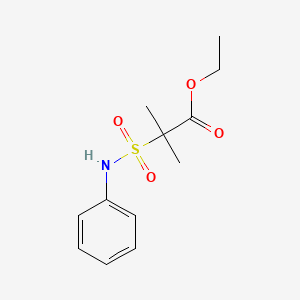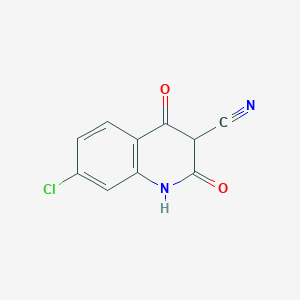
7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chloro group at the 7th position, two oxo groups at the 2nd and 4th positions, and a carbonitrile group at the 3rd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-2,4-dione with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an organic solvent (e.g., DMF).
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Major Products Formed:
- Substituted quinoline derivatives.
- Aminoquinoline derivatives.
- Quinoline N-oxides.
科学的研究の応用
7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s structure allows it to intercalate into DNA, disrupting the normal function of these enzymes and leading to bacterial cell death.
類似化合物との比較
7-Chloroquinoline-2,4-dione: Lacks the carbonitrile group but shares the chloro and oxo groups.
2,4-Dioxo-1H-quinoline-3-carbonitrile: Lacks the chloro group but has the oxo and carbonitrile groups.
7-Chloro-4-hydroxyquinoline: Contains a hydroxy group instead of one of the oxo groups.
Uniqueness: 7-Chloro-2,4-dioxo-1H-quinoline-3-carbonitrile is unique due to the presence of both the chloro and carbonitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C10H5ClN2O2 |
|---|---|
分子量 |
220.61 g/mol |
IUPAC名 |
7-chloro-2,4-dioxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)13-10(15)7(4-12)9(6)14/h1-3,7H,(H,13,15) |
InChIキー |
IZOADMNXKLRAKL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(C2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


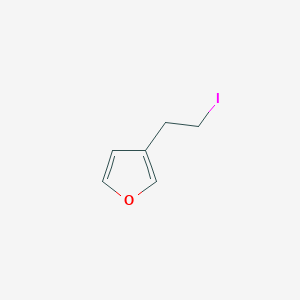
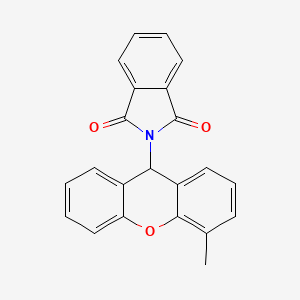


![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)

